molecular formula C29H27ClN2O2 B11578814 (3E)-6-chloro-3-[(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one

(3E)-6-chloro-3-[(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11578814
M. Wt: 471.0 g/mol
InChI Key: UJTCRCPNSOTAOT-MFKUBSTISA-N
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Description

(3E)-6-Chloro-3-[(1-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]-2,3-dihydro-1H-indol-2-one is a complex organic compound with a unique structure that combines indole and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-6-Chloro-3-[(1-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.

    Introduction of the Phenoxy Group: This step involves the reaction of the indole derivative with 5-methyl-2-(propan-2-yl)phenol under suitable conditions to form the phenoxyethyl group.

    Final Assembly: The final step involves the condensation of the chlorinated indole derivative with the phenoxyethyl group to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E)-6-Chloro-3-[(1-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

(3E)-6-Chloro-3-[(1-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

Mechanism of Action

The mechanism of action of (3E)-6-Chloro-3-[(1-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-6-Chloro-3-[(1-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]-2,3-dihydro-1H-indol-2-one is unique due to its specific combination of indole and phenoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H27ClN2O2

Molecular Weight

471.0 g/mol

IUPAC Name

(3E)-6-chloro-3-[[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indol-3-yl]methylidene]-1H-indol-2-one

InChI

InChI=1S/C29H27ClN2O2/c1-18(2)22-10-8-19(3)14-28(22)34-13-12-32-17-20(23-6-4-5-7-27(23)32)15-25-24-11-9-21(30)16-26(24)31-29(25)33/h4-11,14-18H,12-13H2,1-3H3,(H,31,33)/b25-15+

InChI Key

UJTCRCPNSOTAOT-MFKUBSTISA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCCN2C=C(C3=CC=CC=C32)/C=C/4\C5=C(C=C(C=C5)Cl)NC4=O

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCN2C=C(C3=CC=CC=C32)C=C4C5=C(C=C(C=C5)Cl)NC4=O

Origin of Product

United States

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